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Executive Summary

AZD-4818 is a potent and selective small-molecule antagonist of the C-C chemokine receptor
type 1 (CCR1). CCRL1 is a key mediator in the recruitment of inflammatory cells, making it a
compelling target for therapeutic intervention in a range of inflammatory diseases. This
technical guide provides an in-depth overview of the target validation for AZD-4818,
summarizing its mechanism of action, preclinical data, and clinical findings in the context of
inflammatory diseases, with a primary focus on Chronic Obstructive Pulmonary Disease
(COPD). While AZD-4818 demonstrated a favorable safety profile, it did not show significant
clinical efficacy in a Phase Il trial for COPD. This guide presents the available data to inform
future research and development of CCR1-targeted therapies.

Introduction: The Role of CCR1 in Inflammation

C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) predominantly
expressed on the surface of various immune cells, including monocytes, macrophages,
neutrophils, T-cells, and dendritic cells.[1] Its primary function is to mediate the migration of
these cells to sites of inflammation in response to binding with its chemokine ligands.

Key CCR1 Ligands in Inflammation:

e CCL3 (MIP-1a): Macrophage Inflammatory Protein-1 alpha
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e CCL5 (RANTES): Regulated on Activation, Normal T Cell Expressed and Secreted
e CCL7 (MCP-3): Monocyte Chemoattractant Protein-3
e Other Ligands: CCL8, CCL13, CCL14, CCL15, and CCL23[1]

The interaction of these chemokines with CCRL1 initiates a signaling cascade that leads to
chemotaxis, the directed movement of immune cells along a chemical gradient. This process is
crucial for the body's immune response but can become dysregulated in chronic inflammatory
conditions, leading to excessive immune cell infiltration and tissue damage.[2] Consequently,
blocking the CCRL1 signaling pathway with an antagonist like AZD-4818 presents a rational
therapeutic strategy to mitigate inflammation.

AZD-4818: A CCR1 Antagonist

AZD-4818 is a small molecule developed by AstraZeneca as a selective antagonist of CCR1.
[3] It was investigated as a potential treatment for COPD, a chronic inflammatory lung disease.
[3][4] The rationale for its development was based on the hypothesis that by inhibiting CCR1-
mediated recruitment of inflammatory cells to the lungs, AZD-4818 could reduce inflammation
and improve lung function in COPD patients.

Preclinical Target Validation

While a dedicated, comprehensive preclinical data package for AZD-4818 is not publicly
available, the general approach to validating a CCR1 antagonist involves a series of in vitro
and in vivo studies. The following sections describe the typical experimental protocols and
showcase data from other CCR1 antagonists to illustrate the validation process.

In Vitro Assays

A crucial step in validating a CCR1 antagonist is to demonstrate its potency and selectivity in
vitro. Standard assays include:

o Competitive Radioligand Binding Assays: These assays determine the affinity of the
antagonist for the CCR1 receptor by measuring its ability to displace a radiolabeled CCR1
ligand (e.g., [1251]-CCL3). The results are typically expressed as the inhibitory constant (Ki)
or the half-maximal inhibitory concentration (IC50).
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o Calcium Mobilization Assays: CCR1 activation leads to an increase in intracellular calcium
concentration. This assay measures the ability of an antagonist to block the calcium flux
induced by a CCR1 agonist in cells expressing the receptor.

o Chemotaxis Assays (Transwell Migration Assays): These functional assays directly assess
the ability of the antagonist to inhibit the migration of immune cells towards a CCR1 ligand.

Table 1: lllustrative In Vitro Profile of a CCR1 Antagonist (Data for BX-471)

Assay Type Cell Line Ligand Parameter Value (nM)

Competitive )

o HEK293-hCCR1  [125I]-CCL3 Ki 2.8

Binding

Competitive ]

o HEK293-hCCR1  [125I]-CCL5 Ki 1.0

Binding

Competitive )

o HEK293-hCCR1  [125I]-CCL7 Ki 55

Binding

Calcium CCR1-

o ) CCL3 IC50 Not Reported

Mobilization expressing cells
Human

Chemotaxis CCL3 IC50 Not Reported
Monocytes

Note: This data for BX-471 is provided as an example of typical in vitro validation data for a
CCR1 antagonist.

In Vivo Models of Inflammatory Disease

The efficacy of a CCR1 antagonist is further evaluated in animal models that recapitulate key
aspects of human inflammatory diseases. For a COPD therapeutic, relevant models would
include:

o Cigarette Smoke Exposure Models: Chronic exposure of rodents to cigarette smoke induces
lung inflammation, emphysema, and airway remodeling, mimicking key features of human
COPD.
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e Lipopolysaccharide (LPS) Challenge Models: Intranasal or intratracheal administration of
LPS, a component of Gram-negative bacteria, induces an acute inflammatory response in
the lungs, characterized by neutrophil and macrophage infiltration.

Experimental Protocol: Cigarette Smoke-Induced Lung Inflammation in Mice
e Animal Model: C57BL/6 mice are commonly used.

o Exposure: Mice are exposed to whole-body or nose-only cigarette smoke for a defined
period (e.g., 4-6 months).

o Treatment: AZD-4818 or vehicle is administered (e.g., via inhalation or systemically) before
or during the smoke exposure period.

e Endpoints:

[¢]

Bronchoalveolar Lavage (BAL) Fluid Analysis: Quantification of inflammatory cells
(macrophages, neutrophils, lymphocytes).

o Lung Histology: Assessment of lung inflammation, emphysema (mean linear intercept),
and goblet cell hyperplasia.

o Cytokine and Chemokine Levels: Measurement of pro-inflammatory mediators in BAL fluid
or lung homogenates (e.g., TNF-q, IL-6, KC).

o Lung Function Measurement: Assessment of airway hyperresponsiveness and lung
mechanics.

Clinical Validation: The AZD-4818 COPD Trial
(NCT00629239)

A Phase lla, randomized, double-blind, placebo-controlled study was conducted to evaluate the
tolerability, safety, and efficacy of inhaled AZD-4818 in patients with moderate to severe COPD.

[4115]

Study Design
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o Participants: 65 patients with moderate to severe COPD.[4][5]
« Intervention: Inhaled AZD-4818 (300 ug twice daily) or placebo for 4 weeks.[4][5]
e Primary Outcome: Change from baseline in forced expiratory volume in 1 second (FEV1).

e Secondary Outcomes: Safety and tolerability, other lung function parameters, functional
capacity (6-minute walk test), and health status.[4][5]

Clinical Findings

Table 2: Efficacy Outcomes of the AZD-4818 Phase Il COPD Trial[4][5]

Outcome Measure AZD-4818 (n=33) Placebo (n=32) Difference (p-value)

Change from Baseline

0.026 (p=0.69
in FEV1 (L) (P )

Change from Baseline
in Morning PEF - - -6 (p=0.23)
(L/min)

Table 3: Safety and Tolerability of AZD-4818 in the Phase 1l COPD Trial[4][5]

Adverse Event AZD-4818 (n=33) Placebo (n=32)

Treatment-Related Adverse
13 14
Events

) 2 (1 exacerbation, 1 deep vein
Serious Adverse Events )
thrombosis)

Discontinuations due to

Adverse Events

The study concluded that inhaled AZD-4818 was well tolerated but showed no beneficial effect
on lung function, functional capacity, or health status in patients with moderate to severe
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COPD.[4][5] Plasma concentrations of AZD-4818 confirmed that patients were exposed to the
drug as expected.[4][5]

Signaling Pathways and Experimental Workflows
CCR1 Signaling Pathway

The binding of a chemokine ligand to CCR1 triggers a conformational change in the receptor,
leading to the activation of intracellular G proteins. This initiates a downstream signaling
cascade involving multiple pathways that ultimately result in cellular responses such as
chemotaxis, adhesion, and the release of pro-inflammatory mediators.

Extracellular Cell Membrane | Activation
0,
Blocks

Click to download full resolution via product page

Caption: Simplified CCR1 signaling pathway and the inhibitory action of AZD-4818.

Experimental Workflow for In Vitro Validation of a CCR1
Antagonist

The following diagram illustrates a typical workflow for the in vitro characterization of a CCR1
antagonist.
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Caption: A typical experimental workflow for the in vitro validation of a CCR1 antagonist.

Discussion and Future Perspectives

The development of AZD-4818 for COPD highlights the complexities of translating a promising
therapeutic hypothesis into clinical efficacy. Despite strong preclinical rationale for targeting
CCR1 in inflammatory diseases, the lack of a beneficial effect of AZD-4818 in COPD patients
suggests several possibilities:

¢ Redundancy in Inflammatory Pathways: Other chemokine receptors and inflammatory
mediators may play a more dominant or redundant role in the pathophysiology of established
COPD, making the inhibition of CCR1 alone insufficient.
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o Disease Heterogeneity: COPD is a complex and heterogeneous disease. It is possible that
CCR1 antagonism may be effective in a specific subset of patients with a particular
inflammatory phenotype that was not specifically selected for in the clinical trial.

o Target Engagement and Drug Delivery: While plasma levels of AZD-4818 were detected, it is
possible that the local concentration in the lung tissue was not sufficient to achieve the
required level of CCR1 occupancy for a therapeutic effect.

The findings from the AZD-4818 program, along with those of other CCR1 antagonists in
various inflammatory conditions, underscore the importance of a deeper understanding of the
specific inflammatory pathways driving different diseases and patient subsets. Future efforts in
this area may benefit from:

o Biomarker-Driven Patient Selection: Identifying biomarkers that can predict which patients
are most likely to respond to CCR1-targeted therapies.

o Combination Therapies: Exploring the potential of combining CCR1 antagonists with other
anti-inflammatory or bronchodilator therapies.

o Exploring Other Inflammatory Indications: The role of CCRL1 in other inflammatory diseases,
such as rheumatoid arthritis and multiple sclerosis, continues to be an active area of
research.

Conclusion

The target validation of AZD-4818 provides valuable insights into the therapeutic potential and
challenges of inhibiting the CCR1 pathway in inflammatory diseases. While AZD-4818 did not
demonstrate efficacy in a broad COPD population, the robust preclinical rationale for targeting
CCR1 remains. The data and methodologies presented in this guide serve as a comprehensive
resource for researchers and drug developers working on novel anti-inflammatory therapies,
emphasizing the need for a nuanced and targeted approach to modulating the complex
inflammatory cascade.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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